tert-Butyl (2S,4R)-4-hydroxy-2-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxy group, and a tetrahydronaphthalenyl carbamoyl group. Its structural complexity and functional groups make it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxy group, and the attachment of the tetrahydronaphthalenyl carbamoyl group. Common synthetic routes may involve the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, the compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-methoxy-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions and reactivity compared to similar compounds. The presence of the tetrahydronaphthalenyl carbamoyl group, in particular, distinguishes it from other related compounds and contributes to its unique properties and applications.
Properties
Molecular Formula |
C20H28N2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)26-19(25)22-12-14(23)11-17(22)18(24)21-16-10-6-8-13-7-4-5-9-15(13)16/h4-5,7,9,14,16-17,23H,6,8,10-12H2,1-3H3,(H,21,24)/t14-,16-,17+/m1/s1 |
InChI Key |
BGKNSGWKWWJHFQ-OIISXLGYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H]2CCCC3=CC=CC=C23)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)NC2CCCC3=CC=CC=C23)O |
Origin of Product |
United States |
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